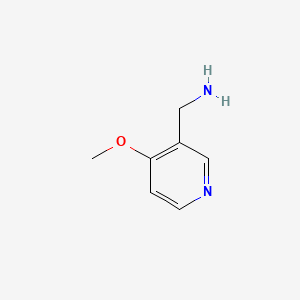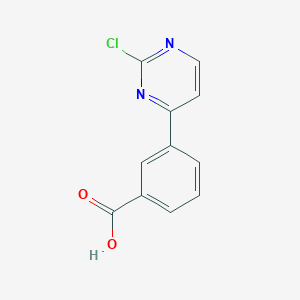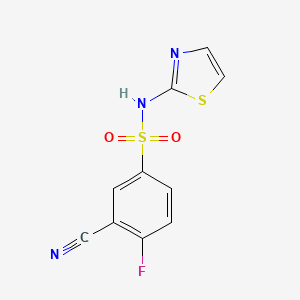
3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide
Übersicht
Beschreibung
“3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide” is a chemical compound with the CAS number 1235406-28-6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide” is 284.31 . The IUPAC name is 3-cyano-4-fluoro-N-(1H-1lambda3-thiazol-2-yl)benzenesulfonamide . The InChI code is 1S/C10H7FN3O2S2/c11-9-2-1-8(5-7(9)6-12)18(15,16)14-10-13-3-4-17-10/h1-5,17H,(H,13,14) .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
Thiazole derivatives have been identified as potent inhibitors of kinases such as RIPK1 and RIPK3, which are involved in necroptosis . This suggests that our compound could be researched for its potential in kinase inhibition, which is a significant area in cancer therapy and other diseases where cell death regulation is crucial.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
Similar compounds have been assessed for their ability to inhibit VEGFR2, which plays a role in angiogenesis . Researching our compound for VEGFR2 inhibition could contribute to the development of new anti-cancer drugs that prevent tumor growth by inhibiting blood vessel formation.
Non-Steroidal Anti-Inflammatory Drug (NSAID) Applications
Thiazole compounds like fentiazac are used to manage joint and muscular discomforts . The compound could be explored for its potential as an NSAID, providing an alternative to current pain management medications.
Medicinal Chemistry
Thiazoles are a critical class of heterocyclic compounds with various applications in medicinal chemistry . Our compound could be synthesized and included in combinatorial libraries for drug discovery, focusing on finding lead molecules for new therapeutic agents.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activity against human tumor cell lines . Research into our compound could explore its efficacy as an antitumor agent, particularly against prostate cancer.
Chemical Synthesis and Drug Design
Given the structural complexity of thiazole compounds, our compound could be used in chemical synthesis research to develop new synthetic methodologies or as a building block in drug design .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-cyano-4-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O2S2/c11-9-2-1-8(5-7(9)6-12)18(15,16)14-10-13-3-4-17-10/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHMZVOZPKVGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=CS2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)

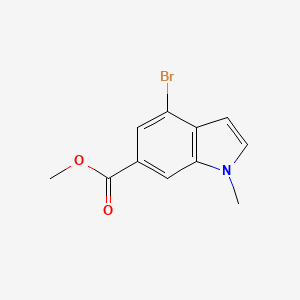

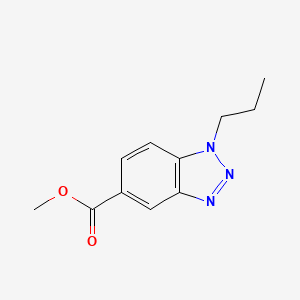
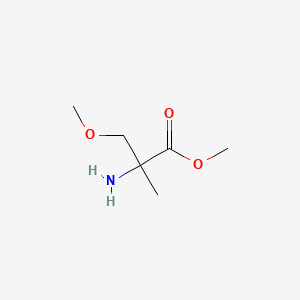
![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)
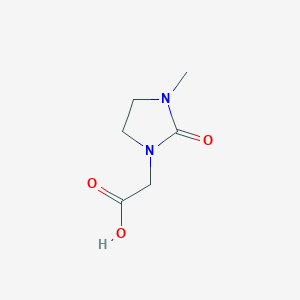
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)
![5-Phenyl-5H-pyrido[3,2-b]indole](/img/structure/B1427009.png)
